molecular formula C14H9Cl2N3OS B12978150 6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B12978150
M. Wt: 338.2 g/mol
InChI Key: KPRCKNFYMXVRCB-UHFFFAOYSA-N
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Description

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,6-dichlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Methylthio group addition: This can be done using methylthiolating agents under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methylthio group.

    Reduction: Reduction reactions might target the pyrimidine ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles, etc.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:

    Molecular targets: Such as enzymes, receptors, or DNA.

    Pathways: The compound could interfere with specific biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidin-7(8H)-one: Lacks the methylthio group.

    2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: Lacks the 2,6-dichlorophenyl group.

Uniqueness

The presence of both the 2,6-dichlorophenyl and methylthio groups in 6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3OS/c1-21-14-17-6-7-5-8(13(20)18-12(7)19-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRCKNFYMXVRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=C(C(=O)NC2=N1)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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